

Thermodynamic properties of methane clathrate hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methane hydrochloride

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An In-depth Technical Guide to the Thermodynamic Properties of Methane Clathrate Hydrates
For Researchers, Scientists, and Development Professionals

Introduction

Methane clathrate hydrates are crystalline, ice-like solids in which methane molecules are trapped within a lattice of hydrogen-bonded water molecules.^{[1][2]} These non-stoichiometric compounds form under conditions of high pressure and low temperature, similar to those found in deep oceanic sediments and permafrost regions.^{[1][2]} Methane hydrates are a significant potential energy resource, storing vast quantities of methane, and also play a crucial role in global carbon cycling and geohazard assessments.^{[1][2]} A thorough understanding of their thermodynamic properties is essential for developing safe and efficient methods for energy recovery, as well as for predicting their behavior in response to environmental changes.

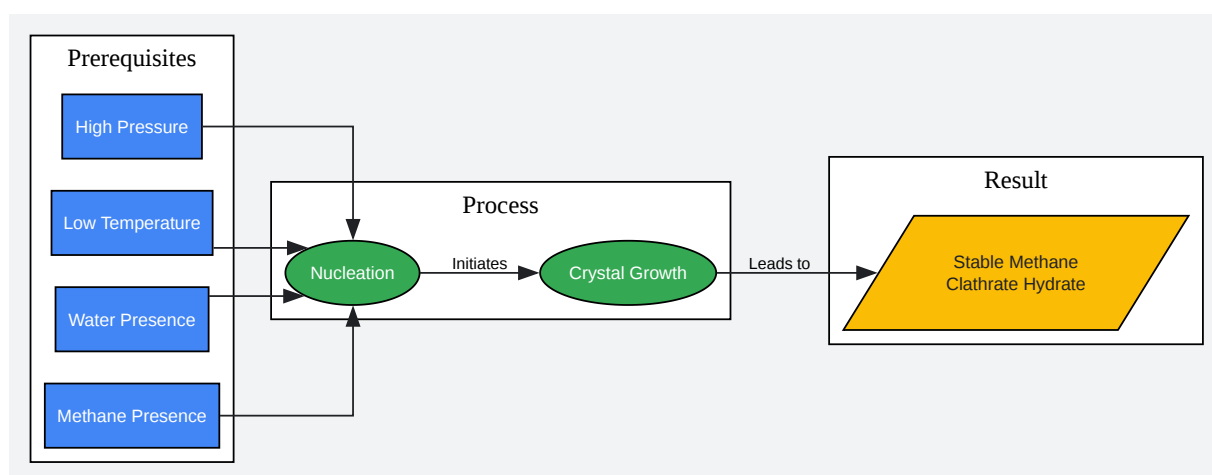
This guide provides a detailed overview of the core thermodynamic properties of methane hydrates, summarizes key quantitative data, outlines common experimental methodologies used for their characterization, and visualizes fundamental concepts.

Structure and Formation

Methane typically forms a Structure I (sI) clathrate hydrate.^{[3][4]} The unit cell of an sI hydrate is composed of 46 water molecules that form two small pentagonal dodecahedral cages (5¹²) and six large tetrakaidecahedral cages (5¹²6²).^{[3][4]} The stability of this structure is highly

dependent on the "cage occupancy," which is the fraction of these cages filled by guest methane molecules.[5][6] While pure methane hydrate predominantly forms the SI structure, it can transform to Structure II (sII) or Structure H (sH) under very high pressures.[7]

The formation of methane hydrate is governed by specific thermodynamic conditions, as illustrated in the diagram below.



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Logical conditions for methane hydrate formation.

Thermodynamic Equilibrium Conditions

The stability of methane hydrate is defined by a phase boundary on a pressure-temperature (P-T) diagram. Understanding these equilibrium conditions is critical for predicting where hydrates will be found in nature and for designing extraction technologies.

Temperature (°C)	Temperature (K)	Pressure (atm)	Pressure (MPa)
0.0	273.15	25.7	2.60
2.0	275.15	30.8	3.12
4.0	277.15	37.0	3.75
6.0	279.15	44.4	4.50
8.0	281.15	53.3	5.40
10.0	283.15	64.2	6.51
12.0	285.15	77.0	7.80
14.0	287.15	92.1	9.33
16.0	289.15	110.0	11.15

Table 1: Selected
phase equilibrium
data for the methane
hydrate-water-
methane gas system.

Data compiled from
various sources.[8][9]

[10][11]

Enthalpy of Dissociation

The enthalpy of dissociation (or formation) is the amount of heat absorbed when the hydrate breaks down into water and gas at constant pressure.[8] This endothermic process is a key parameter for calculating the energy required to extract methane from hydrate reservoirs.[12] Values are typically determined using calorimetry and can also be calculated via the Clausius-Clapeyron equation.[13][14]

Temperature (K)	Pressure (MPa)	Enthalpy of Dissociation (kJ/mol CH ₄)	Reference
273.17 - 289.05	-	~53.32 (Average)	[8]
273.15	2.6	54.2 ± 0.3	Handa (1986) via[8]
279.7	4.9	54.44 ± 0.28	Anderson (2004) via[8]
273.15 - 280.0	-	54.0 - 56.0	[15]
275.0 - 295.0	5.0 - 40.0	Increases slightly with pressure	[16]

Table 2: Experimental and calculated values for the enthalpy of dissociation of methane hydrate.

Heat Capacity and Thermal Conductivity

The specific heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance.[1][2] Methane hydrate has a specific heat about half that of liquid water, meaning hydrate-bearing sediments store less heat, which can influence the dissociation process.[1][17]

The thermal conductivity (k) indicates how easily heat travels through a material.[1][2] The thermal conductivity of methane hydrate is similar to that of water but significantly lower than that of ice.[1] This property is crucial for modeling heat transfer during gas production from hydrate reservoirs.[18]

Property	Temperature Range (K)	Value	Notes
Specific Heat Capacity (Cp)	250 - 270	~2.0 - 2.2 kJ/(kg·K)	Value is similar to that of ice.[19]
273+	Increases with temperature	-	
Thermal Conductivity (k)	261.5 - 277.4	0.68 ± 0.01 W/(m·K)	Measured on compacted samples. [18][20]
243 - 268	0.456 - 0.452 W/(m·K)	Measured on radially compacted samples. [18]	
253 - 278	0.36 - 0.34 W/(m·K)	Measured on porous samples.[18]	

Table 3: Thermal properties of pure methane hydrate.

Experimental Protocols

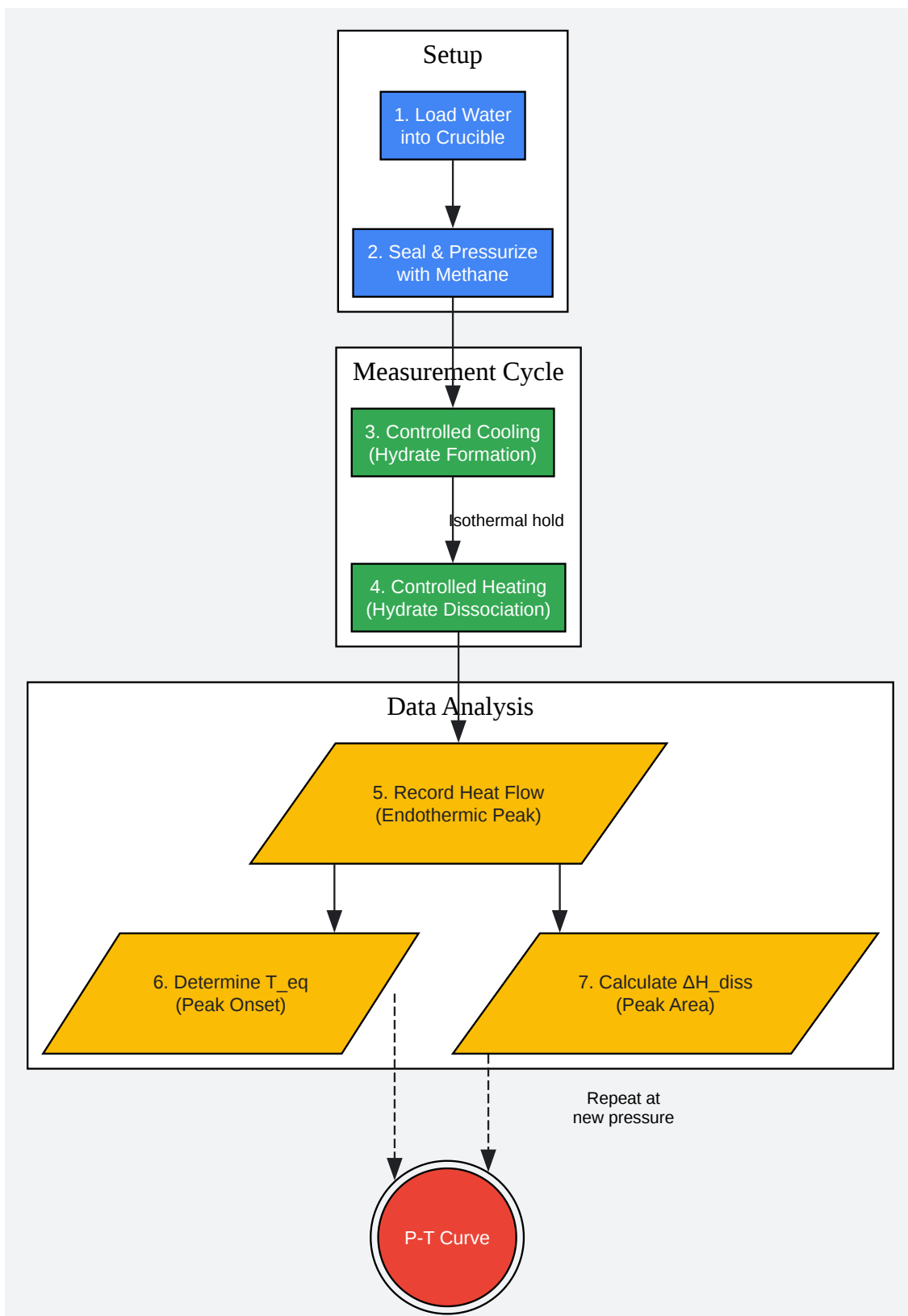
Accurate measurement of thermodynamic properties requires specialized high-pressure equipment and precise methodologies.

High-Pressure Differential Scanning Calorimetry (HP-DSC)

HP-DSC is a powerful thermoanalytical technique used to measure heat flow associated with transitions in a material as a function of temperature or time.[21] It is widely used to determine the enthalpy of dissociation and phase equilibrium conditions for gas hydrates.[22]

Methodology:

- **Sample Preparation:** A small, precisely weighed amount of water is placed in a high-pressure sample crucible.
- **Pressurization:** The crucible is sealed within the calorimeter, and the system is purged and pressurized with methane gas to a pressure well above the expected hydrate stability point.
- **Cooling Cycle (Formation):** The sample is cooled at a controlled rate to a low temperature (e.g., -20°C or 253.15 K) to induce hydrate formation. An exothermic peak is recorded, representing the heat of formation.
- **Heating Cycle (Dissociation):** The sample is then heated at a slow, controlled rate (e.g., $0.1\text{--}0.5\text{ K/min}$).
- **Data Acquisition:** The heat flow into the sample is measured relative to an inert reference. An endothermic peak is observed as the hydrate dissociates. The onset temperature of this peak corresponds to the equilibrium dissociation temperature at that pressure, and the integrated area of the peak yields the enthalpy of dissociation.[\[21\]](#)
- **Isobaric Measurements:** The procedure is repeated at various pressures to map the P-T phase equilibrium curve.[\[16\]](#)



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- To cite this document: BenchChem. [Thermodynamic properties of methane clathrate hydrates]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10817705#thermodynamic-properties-of-methane-clathrate-hydrates\]](https://www.benchchem.com/product/b10817705#thermodynamic-properties-of-methane-clathrate-hydrates)

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